molecular formula C9H8N2O2 B1591858 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1190315-58-2

6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B1591858
CAS No.: 1190315-58-2
M. Wt: 176.17 g/mol
InChI Key: WXHMONUQDSWYOO-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a high-purity chemical intermediate designed for advanced research and development. This compound features a fused pyrrolopyridine heterocyclic system, a structure recognized as a privileged scaffold in medicinal chemistry due to its ability to mimic purines and interact with a variety of biological targets . The reactive carbaldehyde group at the 3-position provides a versatile handle for synthetic elaboration, enabling conjugation, condensation, and nucleophilic addition reactions to create diverse chemical libraries . The electron-donating methoxy substituent at the 6-position can influence the compound's electronic properties, solubility, and metabolic stability, making it a valuable asset in lead optimization campaigns . This compound is primarily employed in synthetic chemistry and drug discovery, particularly in the structure-based design of kinase inhibitors . The pyrrolo[3,2-c]pyridine core can function as a hinge-binding motif in enzyme active sites, facilitating the development of potent inhibitors for targets such as MPS1 (TTK), a kinase of significant interest in oncology for its role in the spindle assembly checkpoint and chromosomal instability in cancers . Beyond kinase targeting, this building block is also relevant in material science for the synthesis of advanced organic materials and in biological research for the development of fluorescent probes and other chemical tools. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-2-8-7(4-11-9)6(5-12)3-10-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHMONUQDSWYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593911
Record name 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-58-2
Record name 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically follows a multi-step route involving:

  • Construction of the pyrrolo[3,2-c]pyridine core via palladium-mediated Sonogashira coupling.
  • Formation of the fused heterocyclic ring through base-catalyzed cyclization.
  • Introduction of the 6-methoxy substituent and the 3-carbaldehyde functional group through selective substitution and oxidation steps.

This approach is consistent with the synthetic strategies used for related 1H-pyrrolo[3,2-c]pyridine derivatives, as described in detailed studies on kinase inhibitor scaffolds.

Key Synthetic Steps

Preparation of Pyrrolo[3,2-c]pyridine Core

  • Starting Materials: The synthesis begins with appropriately substituted 4-amino-2-bromo-5-iodopyridine derivatives.
  • Sonogashira Coupling: Palladium-catalyzed Sonogashira cross-coupling is performed between the halogenated pyridine and an alkyne to form an intermediate pyrrolopyridine scaffold.
  • Cyclization: The intermediate undergoes base-catalyzed ring closure to form the fused pyrrolo[3,2-c]pyridine ring system. The presence of sulfonamide groups can enhance cyclization efficiency by increasing the acidity of anilinic protons, facilitating domino cyclization.

Introduction of the 6-Methoxy Group

  • The 6-position substitution with a methoxy group is typically achieved by palladium-mediated substitution of a 6-bromo intermediate with methanol or methoxy-containing nucleophiles under controlled conditions.
  • Protecting groups such as Boc (tert-butoxycarbonyl) at the N-1 position may be used to improve yields and selectivity during substitution reactions.

Installation of the 3-Carbaldehyde Group

  • The aldehyde function at the 3-position can be introduced by oxidation of a corresponding methyl or hydroxymethyl precursor or by direct formylation methods.
  • Alternative routes involve the use of acetal intermediates that are later deprotected to reveal the aldehyde functionality.

Representative Synthetic Scheme (Based on Literature)

Step Reaction Type Description Key Reagents/Conditions
1 Iodination Selective iodination of 4-amino-2-bromopyridine to obtain 4-amino-2-bromo-5-iodopyridine Iodine monochloride in AcOH, 75 °C, 3 h
2 Sonogashira Coupling Pd-catalyzed coupling with terminal alkyne to form alkyne-substituted pyridine intermediate Pd catalyst, CuI, base, inert atmosphere
3 Base-Catalyzed Cyclization Ring closure to form pyrrolo[3,2-c]pyridine scaffold Base (e.g., K2CO3), solvent (e.g., DMF)
4 Palladium-Mediated Substitution Introduction of methoxy group at C-6 position Pd catalyst, methanol or methoxy nucleophile
5 Oxidation/Formylation Conversion to 3-carbaldehyde via oxidation or acetal deprotection Oxidizing agents (e.g., PCC), acid hydrolysis

Detailed Research Findings

  • Yield and Purity: The iodination step yields about 38% for the desired regioisomer after chromatographic separation, indicating the need for careful purification.
  • Protecting Group Strategy: Installation of Boc at N-1 improves the yield of subsequent substitutions and prevents side reactions during palladium-catalyzed steps.
  • Domino Cyclization: The introduction of sulfonamide groups in intermediates significantly enhances the efficiency of ring closure, presumably by increasing anilinic proton acidity.
  • Alternative Routes: For derivatives where direct cyclization is challenging, a two-step base-mediated approach involving acetal intermediates and subsequent deprotection has been employed to access the aldehyde functionality.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Notes
Iodination Selective iodination of bromopyridine Iodine monochloride, AcOH, 75 °C Requires chromatographic separation
Sonogashira Cross-Coupling Pd-catalyzed coupling with terminal alkyne Pd catalyst, CuI, base Forms alkyne intermediate
Base-Catalyzed Cyclization Ring closure to form fused pyrrolo[3,2-c]pyridine Base (K2CO3), solvent (DMF) Enhanced by sulfonamide groups
Palladium-Mediated Substitution Introduction of methoxy group at C-6 Pd catalyst, methanol/methoxy nucleophile Boc protection improves yields
Oxidation/Formylation Conversion to aldehyde at 3-position Oxidizing agents (e.g., PCC), acid hydrolysis Acetal intermediates may be used

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of different functional groups at specific positions on the pyridine or pyrrole rings.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various reactions, including:

  • Oxidation : Converting to carboxylic acids.
  • Reduction : Forming alcohol derivatives.
  • Substitution Reactions : Introducing different functional groups at specific positions on the pyridine or pyrrole rings.
Reaction TypeCommon ReagentsMajor Products
OxidationManganese dioxideCarboxylic acids
ReductionSodium borohydrideAlcohols
SubstitutionN-bromosuccinimide (NBS)Halogenated derivatives

These reactions highlight the compound's versatility in synthetic organic chemistry, making it a valuable building block for researchers.

Biological Applications

Pharmacological Potential

Research indicates that this compound has significant biological activity. It has been explored for its potential as a therapeutic agent targeting various receptors and enzymes:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in numerous cellular processes and diseases.
  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory conditions.

Case Study: Inhibition of FGFRs

A study investigating the inhibition of FGFRs by derivatives of this compound revealed IC50 values comparable to established inhibitors. This suggests that this compound could serve as a lead structure for developing new anti-cancer therapies targeting FGFR pathways.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique properties allow it to be used in various formulations and synthesis processes within the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes . The compound binds to the active site of the receptor, blocking its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be compared to related pyrrolo-pyridine derivatives, focusing on substituent effects, ring fusion patterns, and applications. Below is a detailed analysis:

Positional Isomers and Substituent Variations

  • This modification may enhance reactivity in cross-coupling reactions or nucleophilic additions, making it useful in medicinal chemistry for synthesizing fluorinated drug candidates .
  • 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde The chloro substituent introduces steric and electronic effects distinct from methoxy.
  • 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
    Shifting the methoxy group to position 7 and altering the ring fusion ([3,2-b] vs. [3,2-c]) changes the molecule’s geometry and electronic distribution. Such shifts can significantly impact binding affinity in biological targets, as seen in kinase inhibitor studies .

Core Structure Modifications

  • This compound is noted for its use as a ligand in organometallic complexes and as a drug intermediate .
  • 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde
    Moving the aldehyde group from position 3 to 2 alters the molecule’s polarity and hydrogen-bonding capacity. Such positional changes can influence solubility and crystallization behavior, critical in materials science .

Functional Group Replacements

  • 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic Acid
    Replacing the aldehyde with a carboxylic acid group shifts the compound’s application toward peptide coupling or metal-organic framework (MOF) synthesis. The carboxylic acid derivative may also exhibit higher aqueous solubility .

Comparative Data Table

Compound Name Substituents/Ring Fusion Molecular Formula Key Properties/Applications Reference
This compound 6-OCH₃, [3,2-c] fusion C₁₀H₈N₂O₂ Discontinued; synthetic intermediate
6-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde 6-F, [3,2-c] fusion C₈H₅FN₂O Fluorinated drug intermediate
7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde 7-OCH₃, [3,2-b] fusion C₁₀H₈N₂O₂ Kinase inhibitor scaffold
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde 1-CH₃, 4-Cl, [3,2-c] fusion C₉H₇ClN₂O Ligand for organometallic complexes
1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde Aldehyde at position 2 C₇H₅N₂O Polar intermediate for materials

Limitations and Knowledge Gaps

  • Bioactivity Studies : Direct comparisons of biological activity among these compounds are absent, highlighting a need for targeted pharmacological profiling.

Biological Activity

6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrrolo[3,2-c]pyridine family, which is known for diverse pharmacological properties. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with cancer progression and inflammation. For instance, it may act on fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolo[3,2-c]pyridine exhibit antimicrobial properties against various pathogens. The compound's structure may enhance its interaction with bacterial cell walls or metabolic pathways .

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. In vitro studies have demonstrated its effectiveness against specific cancer cell lines .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. It may reduce the expression of pro-inflammatory cytokines .
  • Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit varying levels of antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : A study evaluated the effects of this compound on breast cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .
  • In Vivo Models : Animal studies demonstrated that treatment with this compound resulted in reduced tumor growth compared to control groups. This suggests its potential as a therapeutic agent in oncology .
  • Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus and Escherichia coli revealed MIC values indicating effective antimicrobial activity, supporting further exploration for use in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits growth
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialEffective against S. aureus and E. coli

Q & A

Q. Q1. What are the key synthetic routes for 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, and how can researchers optimize yields?

The synthesis typically involves multi-step procedures starting from pyrrolopyridine precursors. A common approach includes:

Cyclization : Reacting halogenated pyridine derivatives (e.g., 6-iodopyridin-3-ol) with methoxy-substituted amines under base-mediated conditions to form the pyrrolopyridine core .

Aldehyde Introduction : Oxidizing a methyl or hydroxymethyl group at the 3-position using reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions .
Optimization Tips :

  • Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to terminate at peak yield.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Reaction Mechanisms

Q. Q2. How does the electronic nature of the methoxy group influence reactivity in cross-coupling reactions?

The methoxy group at the 6-position is electron-donating, which:

  • Activates the ring for electrophilic substitution at the 2- and 4-positions.
  • Deactivates nucleophilic attack at the 3-carbaldehyde site, requiring stronger bases (e.g., LDA) for enolate formation .
    Experimental Validation :
  • Perform DFT calculations to map electron density.
  • Compare reaction rates with/without methoxy via kinetic studies .

Biological Activity Profiling

Q. Q3. What strategies are recommended for evaluating the compound’s potential as a kinase inhibitor?

Target Screening : Use fluorescence polarization assays to test binding affinity against FGFR or EGFR kinases .

Cellular Assays : Measure IC₅₀ values in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays.

SAR Studies : Modify the aldehyde group to hydrazones or oximes and compare activity .
Data Interpretation :

  • Correlate structural modifications (e.g., halogen substitution) with potency changes .

Contradictory Data Resolution

Q. Q4. How should researchers address discrepancies in reported yields for aldehyde group derivatization?

Conflicting yields often arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) may favor Schiff base formation but increase hydrolysis risk .
  • Catalyst Purity : Trace metals in catalysts (e.g., Pd/C) can alter reaction pathways.
    Resolution Protocol :

Replicate studies under inert atmospheres (N₂/Ar).

Characterize intermediates via ¹H/¹³C NMR and HRMS to confirm structural integrity .

Analytical Method Development

Q. Q5. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR (δ 9.8–10.2 ppm for aldehyde proton; δ 3.8–4.0 ppm for methoxy group) .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ for the aldehyde .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 192.07 for C₉H₈N₂O₂) .
    Purity Assessment :
  • Use reverse-phase HPLC (C18 column, MeOH/H₂O mobile phase) with UV detection at 254 nm .

Scalability Challenges

Q. Q6. What are the critical considerations for scaling up synthesis from lab to pilot scale?

  • Reactor Type : Transition from batch to continuous flow reactors to enhance mixing and heat transfer .
  • Cost-Efficiency : Replace expensive catalysts (e.g., Pd(OAc)₂) with Ni-based alternatives for Suzuki couplings .
  • Waste Management : Implement solvent recovery systems (e.g., distillation) for DMF or THF .

Stability and Storage

Q. Q7. How should the compound be stored to prevent degradation?

  • Light Sensitivity : Store in amber vials at –20°C to avoid aldehyde oxidation.
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers .
    Stability Testing :
  • Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Computational Modeling

Q. Q8. What computational tools can predict the compound’s interaction with biological targets?

  • Docking Software : AutoDock Vina or Schrödinger Suite to model binding with kinase domains .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns .
    Validation :
  • Compare predicted binding energies with experimental IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Reactant of Route 2
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6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

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